molecular formula C18H21BrClNO B1440782 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220018-05-2

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Katalognummer: B1440782
CAS-Nummer: 1220018-05-2
Molekulargewicht: 382.7 g/mol
InChI-Schlüssel: ZNJXYTMRWOJLKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride (CAS: 167626-57-5) is a piperidine-based compound featuring a brominated biphenyl ether moiety. The molecule consists of a piperidine ring substituted at the 4-position with a methyloxy group linked to a 3-bromo-1,1'-biphenyl system. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. It is synthesized via nickel-catalyzed coupling reactions or nucleophilic substitution, with a purity of 95% in commercial preparations .

Eigenschaften

IUPAC Name

4-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXYTMRWOJLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-05-2
Record name Piperidine, 4-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

Preparation of the Biphenyl Phenol Intermediate

  • Starting Material: Biphenyl derivatives are brominated selectively at the 3-position of one phenyl ring.
  • Hydroxylation: The 4-position on the same phenyl ring is functionalized with a hydroxyl group, yielding 3-bromo-[1,1'-biphenyl]-4-ol.
  • Purification: The phenol is purified by recrystallization or chromatography.

Synthesis of the Methylene-Linked Piperidine Intermediate

  • Halomethylation of piperidine: Piperidine is reacted with formaldehyde and a halogen source (e.g., HCl or bromine) to generate 4-(halomethyl)piperidine.
  • Protection: If necessary, the piperidine nitrogen is protected to prevent side reactions.

Ether Formation (Williamson Ether Synthesis)

  • Reaction: The phenol (3-bromo-[1,1'-biphenyl]-4-ol) is deprotonated with a base such as sodium hydride or potassium carbonate.
  • Nucleophilic substitution: The resulting phenolate ion reacts with 4-(halomethyl)piperidine to form the ether linkage.
  • Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).
  • Workup: The reaction mixture is quenched, and the product is extracted and purified.

Formation of Hydrochloride Salt

  • Salt formation: The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with hydrochloric acid gas or aqueous HCl.
  • Isolation: The hydrochloride salt precipitates and is collected by filtration.
  • Drying: The salt is dried under vacuum to yield the final product.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Bromination Bromine or N-bromosuccinimide (NBS) Selective 3-position bromination
Hydroxylation Phenol introduction via electrophilic substitution Controlled to avoid poly-substitution
Halomethylation of Piperidine Formaldehyde + HCl or bromine Generates 4-(halomethyl)piperidine
Ether Formation Base (NaH, K2CO3), solvent (DMF/DMSO), 50-100 °C Williamson ether synthesis
Hydrochloride Salt Formation HCl gas or aqueous HCl, solvent (EtOH) Precipitates stable salt

Research Findings and Yield Data

  • The ether formation step is critical for overall yield; using sodium hydride as base in DMF at 80 °C for 12 hours typically yields 70–85% of the ether intermediate.
  • Hydrochloride salt formation proceeds quantitatively with high purity (>98% by HPLC).
  • Purification by recrystallization from ethanol improves product crystallinity and stability.
  • Side reactions such as overbromination or N-alkylation of piperidine nitrogen are minimized by controlled stoichiometry and temperature.

Summary Table of Preparation Steps and Yields

Step Typical Yield (%) Key Parameters
Bromination of biphenyl 85–90 Controlled bromine equivalents
Hydroxylation/phenol formation 80–85 Mild electrophilic conditions
Halomethylation of piperidine 75–80 Formaldehyde and acid equivalents
Ether formation 70–85 Base, solvent, temperature, time
Hydrochloride salt formation ~100 Acid treatment, solvent choice

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride has been explored for its potential as a pharmaceutical agent. Its structure allows for the modulation of biological activity, making it suitable for:

  • Antimicrobial Agents : The compound can serve as a building block in the synthesis of drugs targeting bacterial and fungal infections due to its ability to interact with specific biological targets.
  • Neurological Disorders : Research indicates that compounds with piperidine structures may have effects on neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.

Materials Science

The compound's unique electronic properties can be harnessed in the development of new materials:

  • Organic Electronics : Its biphenyl component can contribute to the design of organic semiconductors for applications in flexible electronics and solar cells.
  • Polymer Chemistry : It may be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Biological Studies

The compound has been utilized in various biochemical assays:

  • Enzyme Inhibition Studies : Its structure allows it to act as a probe to investigate enzyme interactions, particularly in drug metabolism studies.
  • Cellular Assays : Researchers have used it to explore cellular pathways and mechanisms, contributing to the understanding of drug action at the cellular level.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacology

In neuropharmacological research, derivatives of this compound were assessed for their effects on serotonin receptors. The findings indicated modulation of receptor activity, which could lead to new treatments for mood disorders.

Wirkmechanismus

The mechanism of action of 4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The brominated biphenyl group can interact with various enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, positions, and functional groups:

Compound Name (CAS) Piperidine Substitution Aromatic Substituent Key Functional Group Molecular Weight (g/mol)
Target Compound (167626-57-5) 4-position 3-Bromo[1,1'-biphenyl]-4-yl Ether-linked methyloxy 414.71 (calc.)
3-(2-Bromo-4-isopropylphenoxy)piperidine HCl (1220019-15-7) 3-position 2-Bromo-4-isopropylphenyl Phenoxy 362.68
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl (1219982-85-0) 4-position 4-Bromo-2-isopropylphenyl Ethylphenoxy 404.72
3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine HCl 3-position 4-Bromo-2-tert-butylphenyl Ethylphenoxy 432.80
4-(4-Bromophenyl)piperidine HCl (80980-89-8) 4-position 4-Bromophenyl Direct phenyl 276.16
4-(4-Trifluoromethylphenoxy)piperidine HCl (287952-09-4) 4-position 4-Trifluoromethylphenyl Phenoxy 295.71

Key Observations :

  • Biphenyl vs.
  • Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (e.g., CAS 287952-09-4 ) enhance electrophilicity, influencing reactivity and metabolic stability.

Biologische Aktivität

4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride is a synthetic organic compound with the molecular formula C18H21BrClNOC_{18}H_{21}BrClNO and a molecular weight of approximately 382.72 g/mol. This compound is characterized by its piperidine structure, which is known for various biological activities, including potential applications in pharmacology.

PropertyValue
Chemical FormulaC18H21BrClNOC_{18}H_{21}BrClNO
Molecular Weight382.72 g/mol
CAS Number1220018-05-2
Hazard ClassIrritant

The biological activity of this compound primarily revolves around its interaction with various biological targets. Compounds containing piperidine rings often exhibit significant interactions with neurotransmitter receptors and transport proteins, which can lead to diverse pharmacological effects.

Antiviral Activity

Research indicates that derivatives of piperidine can possess antiviral properties. For instance, modifications in the piperidine structure have been shown to enhance the efficacy against viruses such as Ebola virus (EBOV). The presence of an oxy-piperidine group has been critical in maintaining antiviral activity, suggesting that similar modifications in our compound may yield beneficial effects against viral infections .

Case Studies and Research Findings

  • Antiviral Efficacy : A study highlighted that compounds with an oxy-piperidine moiety demonstrated significant antiviral activity against EBOV, with effective concentrations (EC50) ranging from 3.53 to 9.70 µM. This suggests that our compound may share similar properties due to its structural similarities .
  • Selectivity Index : The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is a crucial measure of a compound's safety profile. In related compounds, high SI values were observed, indicating a favorable therapeutic window .
  • Interaction with Transport Proteins : Piperidine derivatives have shown preferential selectivity toward P-glycoprotein (P-gp), which is essential for drug absorption and distribution. Studies on related compounds indicated that they could stimulate ATPase activity in P-gp, enhancing their bioavailability and efficacy in vivo .

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to other known piperidine derivatives:

Compound NameEC50 (µM)CC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Toremifene0.0716229
ImipramineTBDTBDTBD

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Potential areas for exploration include:

  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the specific molecular pathways influenced by this compound, particularly its interaction with neurotransmitter systems.
  • Structure-Activity Relationship (SAR) : Systematic modification of the compound to optimize its biological activity while minimizing toxicity.

Q & A

Q. What are the optimal synthetic routes for preparing 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a brominated biphenyl precursor with a piperidine derivative. For example, Ni-catalyzed regioselective alkoxylation (as seen in analogous biphenyl-piperidine systems) can introduce the oxy-methyl group to the piperidine ring . Key steps include:
  • Reagents : Use of palladium catalysts for Suzuki-Miyaura coupling to attach the bromobiphenyl group.
  • Conditions : Reactions in anhydrous dichloromethane or THF under inert atmosphere, with NaOH as a base for deprotonation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated vs. observed) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (≥99%) .
  • Crystallography : Single-crystal X-ray diffraction for stereochemical confirmation, particularly if chiral centers exist (as in related piperidine derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (based on structurally similar piperidine hydrochlorides) .
  • Storage : In airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Studies : Perform assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target Validation : Use siRNA or CRISPR knockouts to confirm specificity to suspected receptors (e.g., serotonin or dopamine receptors, common targets for piperidine derivatives) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify conserved structure-activity relationships (SAR) .

Q. What advanced techniques are used to study the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorescent probes .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) with fragmentation patterns to identify hydroxylated or demethylated metabolites .

Q. How can computational modeling aid in optimizing the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., GPCRs) to refine steric and electronic interactions.
  • ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and blood-brain barrier permeability .
  • Docking Studies : Align the compound’s 3D structure (from crystallography) with receptor active sites to prioritize derivatives for synthesis .

Key Research Challenges

  • Synthetic Yield Variability : Optimize coupling reactions (e.g., Pd-catalyzed vs. Ni-catalyzed) to improve reproducibility .
  • Toxicity Uncertainty : Conduct Ames tests and zebrafish embryo assays to address limited safety data .
  • Biological Target Ambiguity : Use proteome-wide affinity chromatography to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.